molecular formula C18H19N3O3S B12488635 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide

Cat. No.: B12488635
M. Wt: 357.4 g/mol
InChI Key: MFCUMAGLLPXULN-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a ligand in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C18H19N3O3S/c1-14-17(19-25(23,24)13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-12,19H,13H2,1-2H3

InChI Key

MFCUMAGLLPXULN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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